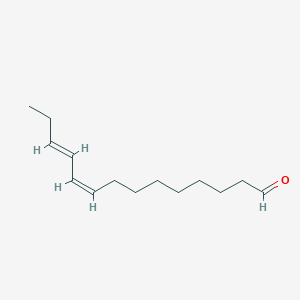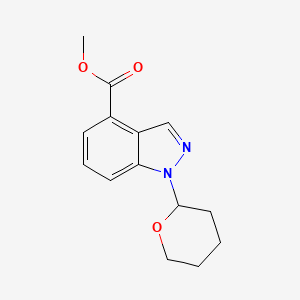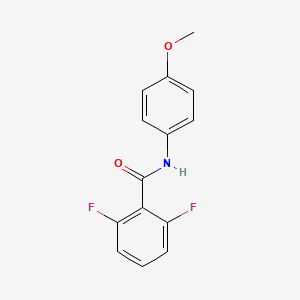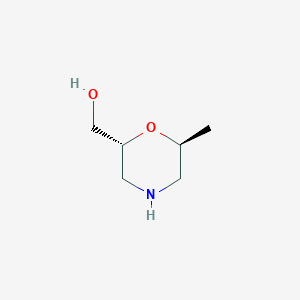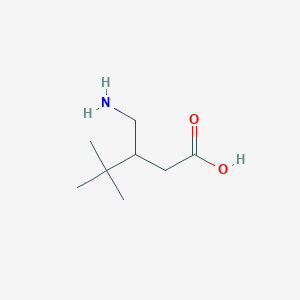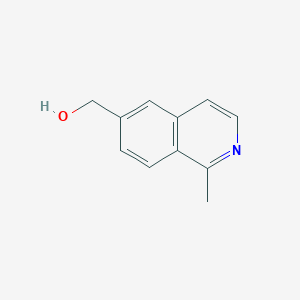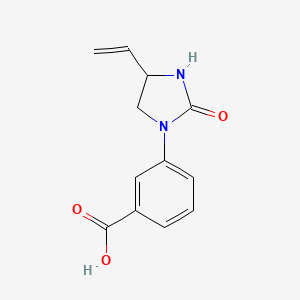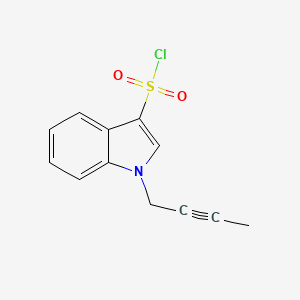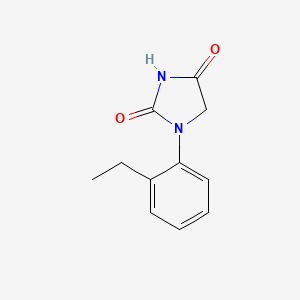
(1S,2R)-2-Aminocyclopropan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Aminocyclopropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a cyclopropane ring and an amino alcohol group. These features make it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure high yields and enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs high-throughput screening methods for crystallization and purification . These methods are designed to optimize the production process by minimizing resource consumption and maximizing yield. Techniques such as ion exchange screening and vapor diffusion are commonly used to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cyclopropane ring and amino alcohol group make it reactive under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield corresponding ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
(1S,2R)-2-Aminocyclopropan-1-ol hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . In biology, the compound is studied for its potential as a precursor in the biosynthesis of natural products . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R)-2-Aminocyclopropan-1-ol hydrochloride include (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride and (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine . These compounds share structural similarities, such as the presence of a cyclopropane ring and an amino group.
Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of an amino alcohol group. This unique combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block.
Properties
CAS No. |
2491695-65-7 |
|---|---|
Molecular Formula |
C3H8ClNO |
Molecular Weight |
109.55 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c4-2-1-3(2)5;/h2-3,5H,1,4H2;1H/t2-,3+;/m1./s1 |
InChI Key |
VTXMFGQKJXEBNY-MUWMCQJSSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1O)N.Cl |
Canonical SMILES |
C1C(C1O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


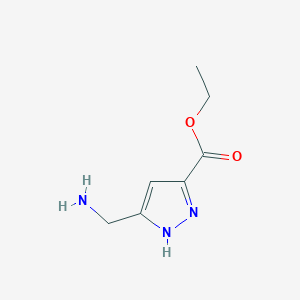
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)
